molecular formula C5H3ClN4S B13649408 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine

5-Chlorothiazolo[4,5-d]pyrimidin-7-amine

Katalognummer: B13649408
Molekulargewicht: 186.62 g/mol
InChI-Schlüssel: HNFZFBDAXWFNTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chlorothiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolopyrimidine family, known for its diverse biological activities. The presence of a chlorine atom at the 5th position and an amine group at the 7th position of the thiazolopyrimidine ring system contributes to its unique chemical properties and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with cyanamide in the presence of a base, followed by chlorination using phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

    Thiazolo[4,5-d]pyrimidin-7-amine: Lacks the chlorine atom at the 5th position.

    5-Bromothiazolo[4,5-d]pyrimidin-7-amine: Contains a bromine atom instead of chlorine at the 5th position.

    5-Methylthiazolo[4,5-d]pyrimidin-7-amine: Contains a methyl group at the 5th position.

Uniqueness: The presence of the chlorine atom at the 5th position in 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine enhances its reactivity and potential biological activity compared to its analogs. This unique substitution pattern allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C5H3ClN4S

Molekulargewicht

186.62 g/mol

IUPAC-Name

5-chloro-[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C5H3ClN4S/c6-5-9-3(7)2-4(10-5)8-1-11-2/h1H,(H2,7,9,10)

InChI-Schlüssel

HNFZFBDAXWFNTR-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=NC(=NC(=C2S1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.